S1P1 Receptor-Mediated Organ Protection
Sphinganine 1-phosphate (SA1P) provides in vivo hepatic and renal protection after liver ischemia-reperfusion (IR) injury through a mechanism that is selectively dependent on S1P1 receptor activation. In a mouse model of liver IR, pre-treatment with a selective S1P1 antagonist (VPC44116) completely blocked the protective effect of SA1P, whereas selective antagonists for S1P2 (JTE-013) or S1P3 (CAY10444) had no effect. In contrast, the hepatic protection offered by sphingosine 1-phosphate (S1P) was enhanced when the S1P3 receptor was blocked, demonstrating a distinct receptor utilization profile. [1]
| Evidence Dimension | Receptor Selectivity for Organ Protection |
|---|---|
| Target Compound Data | SA1P-mediated protection blocked by S1P1 antagonist; unaffected by S1P2/3 antagonists. |
| Comparator Or Baseline | S1P-mediated protection enhanced by S1P3 antagonist. |
| Quantified Difference | Qualitative difference in receptor pathway requirement. |
| Conditions | In vivo mouse model of liver ischemia and reperfusion (IR) injury. |
Why This Matters
Procurement of SA1P over generic S1P is essential for studies investigating S1P1-specific signaling pathways in ischemia-reperfusion injury, as S1P engages a broader, functionally distinct receptor profile.
- [1] Park, S.W., Kim, M., Chen, S.W.C., Brown, K.M., D'Agati, V.D., Lee, H.T. (2010) 'Sphinganine-1-phosphate protects kidney and liver after hepatic ischemia and reperfusion in mice through S1P1 receptor activation.' Laboratory Investigation, 90(6), 908-922. View Source
